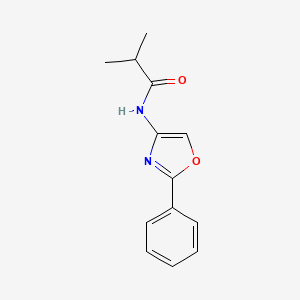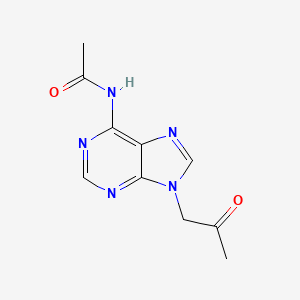
8-Fluoro-7-methyl-5-nitroquinoline-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-7-methyl-5-nitroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C11H7FN2O3 and a molecular weight of 234.18 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 8-Fluoro-7-methyl-5-nitroquinoline-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the nitration of 7-methylquinoline followed by fluorination and subsequent formylation to introduce the aldehyde group . The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained with high purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
8-Fluoro-7-methyl-5-nitroquinoline-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 8-fluoro-7-methyl-5-aminoquinoline-2-carbaldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
8-Fluoro-7-methyl-5-nitroquinoline-2-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-Fluoro-7-methyl-5-nitroquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological effects are primarily due to its ability to interfere with enzyme activities and cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell death in cancer cells . The presence of the fluorine atom enhances its biological activity by increasing its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
8-Fluoro-7-methyl-5-nitroquinoline-2-carbaldehyde can be compared with other similar compounds such as:
7-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde: Similar structure but with different positions of the fluorine and methyl groups.
8-Fluoro-5-nitroquinoline-2-carbaldehyde: Lacks the methyl group at the 7th position.
7-Methyl-5-nitroquinoline-2-carbaldehyde: Lacks the fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H7FN2O3 |
|---|---|
Poids moléculaire |
234.18 g/mol |
Nom IUPAC |
8-fluoro-7-methyl-5-nitroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H7FN2O3/c1-6-4-9(14(16)17)8-3-2-7(5-15)13-11(8)10(6)12/h2-5H,1H3 |
Clé InChI |
WSQSAYCSNQOLTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=CC(=NC2=C1F)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)
![2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11874882.png)


![3-Phenyl-1,4-diazaspiro[4.5]decan-2-one](/img/structure/B11874900.png)

![8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11874911.png)



![2-Chloropyrimido[2,1-a]isoquinolin-4-one](/img/structure/B11874936.png)


